molecular formula C20H18O8 B1516175 (S)-Moluccanin CAS No. 116521-73-4

(S)-Moluccanin

Cat. No.: B1516175
CAS No.: 116521-73-4
M. Wt: 386.4 g/mol
InChI Key: GBLZBLJGCQTQMB-PXNSSMCTSA-N
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Preparation Methods

(S)-Moluccanin is typically isolated from natural sources, specifically from Aleurites moluccana. The extraction process involves using solvents like ethanol to obtain the compound from the plant material .

Properties

IUPAC Name

(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLZBLJGCQTQMB-PXNSSMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Moluccanin and where is it found?

A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure formed by a coumarin unit linked to a phenylpropanoid unit. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), also known as "Nogueira-da-India" or "Nogueira-de-Iguape" []. This plant is traditionally used in folk medicine for various ailments, including tumors, ulcers, headaches, fevers, diarrhea, and gonorrhea [].

Q2: What is the significance of the stereoselective synthesis of Moluccanin?

A2: The first stereoselective synthesis of (7'S,8'S)-moluccanin was achieved using a versatile synthetic method that holds promise for the preparation of other linear coumarinolignoids []. This is important because the stereochemistry of natural products like Moluccanin can significantly impact their biological activity. The ability to synthesize specific stereoisomers allows for more targeted research into their potential therapeutic benefits.

Q3: Beyond Moluccanin, what is the broader significance of research on coumarinolignoids?

A3: Coumarinolignoids, including Moluccanin, are of significant interest to researchers due to their wide range of biological activities. These include hepatoprotective, antitumor, anti-inflammatory, and antioxidant properties []. The development of efficient synthetic routes, such as the one used for Moluccanin, allows for further investigation into this class of natural products and their potential applications in medicine.

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